molecular formula C6H13Cl2N B588892 4-Chloro-1-methylpiperidine-d4 Hydrochloride CAS No. 1329611-74-6

4-Chloro-1-methylpiperidine-d4 Hydrochloride

Cat. No.: B588892
CAS No.: 1329611-74-6
M. Wt: 174.101
InChI Key: QDOJNWFOCOWAPO-HGFPCDIYSA-N
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Description

4-Chloro-1-methylpiperidine-d4 Hydrochloride is a deuterated derivative of 4-Chloro-1-methylpiperidine hydrochloride. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium, a stable isotope of hydrogen, can provide valuable insights into reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methylpiperidine-d4 Hydrochloride typically involves the deuteration of 4-Chloro-1-methylpiperidine. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methylpiperidine-d4 Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under certain conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-1-methylpiperidine-d4 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

    Medicine: Investigated for its potential use in the development of deuterated drugs, which may have improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of complex organic molecules and as a building block in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methylpiperidine-d4 Hydrochloride involves its interaction with molecular targets through its deuterium atoms. Deuterium can alter the rate of chemical reactions due to the kinetic isotope effect, providing insights into reaction mechanisms and metabolic pathways. The compound’s molecular targets and pathways are often studied using advanced spectroscopic techniques and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methylpiperidine Hydrochloride: The non-deuterated version of the compound.

    4-(Chloromethyl)-1-methylpiperidine Hydrochloride: A structurally similar compound with a different substitution pattern.

    1-Methyl-4-chloropiperidine Hydrochloride: Another similar compound with a different arrangement of the chlorine and methyl groups.

Uniqueness

4-Chloro-1-methylpiperidine-d4 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can be used to study reaction mechanisms and metabolic pathways with greater precision, making this compound valuable in various fields of research.

Properties

IUPAC Name

4-chloro-2,2,6,6-tetradeuterio-1-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5H2,1H3;1H/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOJNWFOCOWAPO-HGFPCDIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1C)([2H])[2H])Cl)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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